![molecular formula C14H15NO2S3 B5174890 3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5174890.png)
3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative, which has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antifungal, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), two molecules involved in the pathogenesis of various diseases. Additionally, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is its broad spectrum of pharmacological activities. This compound exhibits potent anti-inflammatory, antifungal, antibacterial, and anticancer properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory bowel disease (IBD). Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential toxicity and side effects.
Synthesis Methods
The synthesis of 3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-amino-4-methylthiophenol with 2-bromoethyl methyl ether in the presence of potassium carbonate. The resulting product is then treated with 2-cyano-3-(4-methylthiophenyl)acrylic acid in the presence of triethylamine to obtain the thiazolidinone derivative.
Scientific Research Applications
3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, this compound has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the treatment of fungal and bacterial infections.
properties
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S3/c1-17-8-7-15-13(16)12(20-14(15)18)9-10-3-5-11(19-2)6-4-10/h3-6,9H,7-8H2,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKNWTXAAQBCLS-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)SC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC=C(C=C2)SC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

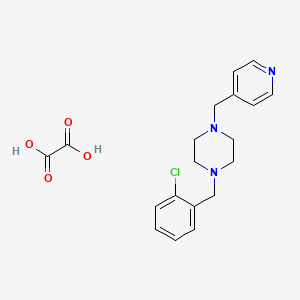
![5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5174820.png)
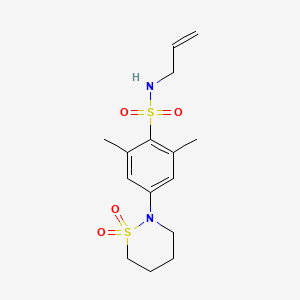
![2,3-di-2-pyridinyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5174841.png)
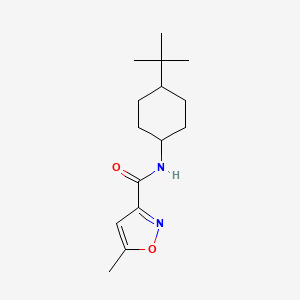
![2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5174849.png)
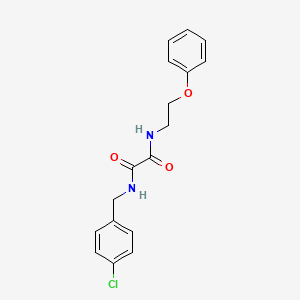
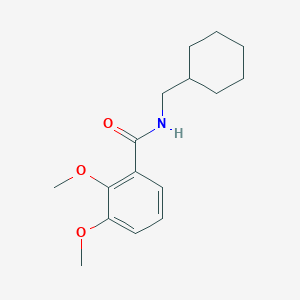
![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5174864.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5174867.png)
![N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5174873.png)
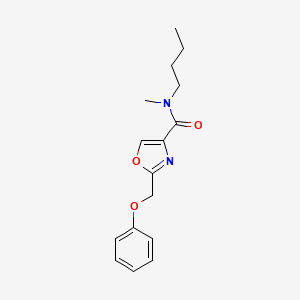
![N-[2-(1-adamantyl)ethyl]-N'-phenylurea](/img/structure/B5174895.png)
![1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5174898.png)